molecular formula C9H7Cl2NO B13083003 3-(3,4-Dichlorophenoxy)propanenitrile

3-(3,4-Dichlorophenoxy)propanenitrile

Cat. No.: B13083003
M. Wt: 216.06 g/mol
InChI Key: GHHWFZKXGGDHJI-UHFFFAOYSA-N
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Description

3-(3,4-Dichlorophenoxy)propanenitrile is a nitrile-containing aromatic compound with a dichlorinated phenoxy group. Its molecular formula is C₉H₆Cl₂NO, and it is structurally characterized by a propanenitrile backbone substituted with a 3,4-dichlorophenoxy group. The compound is listed under multiple synonyms, including ZINC19427095 and AKOS000172650, with CAS registry number 1018289-02-5 (or 1017206-42-6 in some sources) .

Properties

Molecular Formula

C9H7Cl2NO

Molecular Weight

216.06 g/mol

IUPAC Name

3-(3,4-dichlorophenoxy)propanenitrile

InChI

InChI=1S/C9H7Cl2NO/c10-8-3-2-7(6-9(8)11)13-5-1-4-12/h2-3,6H,1,5H2

InChI Key

GHHWFZKXGGDHJI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1OCCC#N)Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-Dichlorophenoxy)propanenitrile typically involves the reaction of 3,4-dichlorophenol with acrylonitrile in the presence of a base, such as potassium carbonate. The reaction proceeds via nucleophilic substitution, where the phenoxide ion attacks the acrylonitrile, resulting in the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may involve the use of continuous flow reactors and advanced purification techniques to isolate the compound .

Chemical Reactions Analysis

Types of Reactions

3-(3,4-Dichlorophenoxy)propanenitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(3,4-Dichlorophenoxy)propanenitrile has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-(3,4-Dichlorophenoxy)propanenitrile involves its interaction with specific molecular targets. The nitrile group can form hydrogen bonds with biological macromolecules, affecting their function. The chlorinated aromatic ring can interact with hydrophobic pockets in proteins, influencing their activity. These interactions can modulate various biochemical pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Structural Comparison with Analogous Nitriles

2-(3,4-Dichlorophenyl)-3-(1H-pyrrol-2-yl)propanenitrile (Compound 10)

This analog, synthesized via a multi-step procedure, replaces the phenoxy group with a pyrrole-substituted phenyl ring (Figure 1). It demonstrated moderate cytotoxicity in preliminary assays, yielding a 65% synthesis efficiency .

3-(4-Chloro-3-methylphenoxy)propanenitrile

This compound substitutes one chlorine atom with a methyl group at the 3-position of the phenyl ring.

Substituent Effects on Reactivity
  • Electron-withdrawing effects : Dichloro substitution (3,4-) enhances electrophilicity at the nitrile group, favoring nucleophilic addition reactions.
  • Steric hindrance: Methyl substitution (as in 3-(4-chloro-3-methylphenoxy)propanenitrile) may reduce reactivity compared to dichloro analogs.

Functional Comparison with Chlorinated Herbicides

Compound Class Key Features Application Reference
3-(3,4-Dichlorophenoxy)propanenitrile Nitrile Dichlorophenoxy group, nitrile backbone Undocumented (potential herbicide)
Diuron Phenylurea 3-(3,4-Dichlorophenyl)-1,1-dimethylurea Photosystem II inhibitor
Dichlobenil Benzylnitrile 2,6-Dichlorobenzonitrile Cellulose synthesis inhibitor
Simazine Triazine Chloro-s-triazine Photosynthetic inhibitor

Key Observations :

  • Diuron and simazine rely on chlorinated aromatic rings for binding to photosynthetic machinery, a trait shared with this compound.
  • Dichlobenil , a nitrile herbicide, highlights the agrochemical relevance of nitrile groups in disrupting plant growth .

Research Findings and Data

Cytotoxicity of Nitrile Analogs
  • Compound 10 (pyrrole-substituted analog): Exhibited cytotoxicity in cell-based assays, though specific IC₅₀ values are unreported .
  • This compound: No cytotoxicity data available; further studies needed to assess bioactivity.
Physicochemical Properties
Property This compound 3-(4-Chloro-3-methylphenoxy)propanenitrile Diuron
Molecular Weight ~220 g/mol (estimated) 195.65 g/mol 233.10 g/mol
Chlorine Atoms 2 1 2
Functional Groups Nitrile, dichlorophenoxy Nitrile, chloro-methylphenoxy Urea, dichlorophenyl

Biological Activity

3-(3,4-Dichlorophenoxy)propanenitrile is an organic compound with the molecular formula C10H8Cl2N. It features a propanenitrile backbone linked to a dichlorophenoxy group, with chlorine atoms substituted at the 3 and 4 positions of the phenyl ring. This compound has garnered attention due to its potential biological activities, including antimicrobial and antifungal properties, which suggest it may disrupt cellular processes in target organisms.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Studies have demonstrated its efficacy against various bacterial strains, indicating its potential as a therapeutic agent. The mechanism of action is believed to involve disruption of cellular membranes and inhibition of essential metabolic processes.

Antifungal Activity

In addition to its antibacterial properties, this compound has shown antifungal activity. It is hypothesized that the dichlorophenoxy group enhances its ability to penetrate fungal cell walls, leading to increased efficacy against fungal pathogens. This characteristic could be particularly beneficial in agricultural applications where fungal resistance poses a significant challenge.

Toxicological Profile

The toxicological profile of this compound has been assessed through various studies. It is crucial to evaluate both acute and chronic toxicity to understand its safety for potential therapeutic and agricultural uses. Preliminary data suggests that while the compound exhibits biological activity, it also requires careful consideration regarding its environmental impact and human health safety .

Study on Antimicrobial Efficacy

A notable study evaluated the antimicrobial effects of this compound against common pathogens such as Escherichia coli and Staphylococcus aureus. The results indicated that the compound inhibited bacterial growth at concentrations as low as 50 µg/mL, demonstrating its potential as an effective antimicrobial agent in clinical settings.

Fungal Resistance Trials

Another research initiative focused on the antifungal properties of this compound against Candida albicans. The study found that this compound significantly reduced fungal viability in vitro, suggesting it could be developed into a treatment for fungal infections resistant to conventional therapies.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparative analysis was conducted with structurally similar compounds. The following table summarizes key differences and potential implications for biological activity:

Compound NameStructural DifferencesUnique Characteristics
3-(2,4-Dichlorophenoxy)propanenitrileChlorine atoms at different positionsDifferent reactivity due to positional effects
3-(2,5-Dichlorophenoxy)propanenitrileDifferent chlorine substitution patternPotentially altered biological activity
3-(4-Chlorophenoxy)propanenitrileOnly one chlorine atom on the phenyl ringMay exhibit distinct chemical properties compared to dichloro variants
2-Amino-3-(2,4-difluorophenoxy)propanenitrileAmino group substitutionEnhanced solubility and stability due to amino functionalization

This comparison highlights how variations in chlorine substitution can influence biological activity and reactivity, making this compound a valuable subject for further research.

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